![molecular formula C10H13NO B12989967 7-Methyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine](/img/structure/B12989967.png)
7-Methyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine can be achieved through various synthetic routes. One common method involves the ring-opening of 2-aryl-N-tosylaziridine by 2-bromobenzyl alcohol, followed by a CuI-catalyzed N-arylation reaction . Another approach involves the conversion of 5-methylanthranilic acid to 1,2,3,5-tetrahydro-7-methyl-4,1-benzoxazepine through a series of reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable one-pot synthesis procedures. These methods often utilize recyclization reactions and multicomponent heterocyclization reactions to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepine derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted oxazepine derivatives, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
7-Methyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Methyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-Methyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine include:
Benzodiazepines: Known for their anxiolytic and sedative properties.
Thiazepines: Exhibiting different biological activities due to the presence of sulfur in the ring.
Dithiazepines: Containing two sulfur atoms in the ring, leading to unique properties.
Uniqueness
This compound is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
7-methyl-1,2,3,5-tetrahydro-4,1-benzoxazepine |
InChI |
InChI=1S/C10H13NO/c1-8-2-3-10-9(6-8)7-12-5-4-11-10/h2-3,6,11H,4-5,7H2,1H3 |
Clé InChI |
YTBNXSWNPKLTIX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NCCOC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((2S)-1-(Benzylamino)-1-oxo-6-((2-phenylcyclopropyl)amino)hexan-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12989890.png)
![4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B12989895.png)
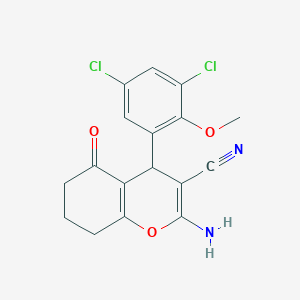
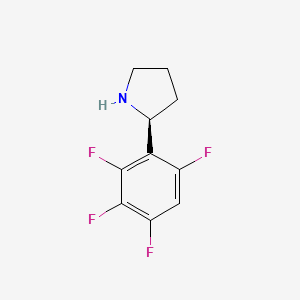
![21-Fluoro-2,3,6,7,8,9,10,11-octahydro-1,5-methano-12,16-nitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one](/img/structure/B12989915.png)


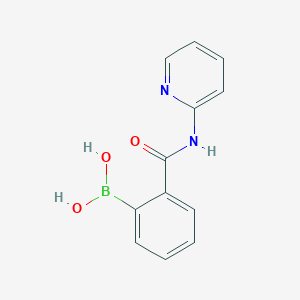
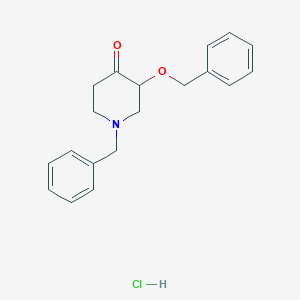

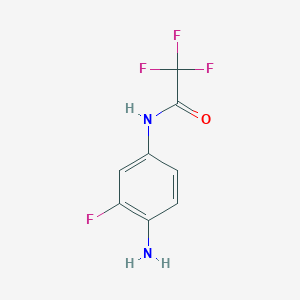
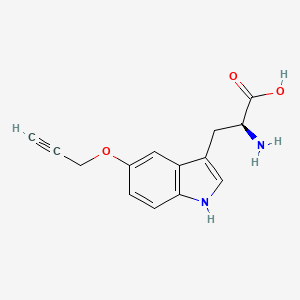
![3-Amino-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12989964.png)

